3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a chemical compound notable for its unique structure, which comprises a cyclopropyl group, a piperidinyl group, and a pyrazol-5-ol moiety. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. Its molecular formula is CHNO, and it is identified by the CAS number 1522675-72-4.
The compound can be classified as a pyrazole derivative, which is a class of compounds known for their diverse biological activities. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific structure of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol makes it a candidate for further research in drug development and synthetic organic chemistry.
The synthesis of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol typically involves several key steps:
The synthesis may require optimization to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to improve efficiency and reduce environmental impact.
The molecular structure of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol features:
The compound's molecular weight is approximately 232.28 g/mol, with a melting point that varies based on purity but generally falls within a specific range depending on synthesis conditions.
3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol likely involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it may modulate their activity, leading to various biological effects. Research continues to elucidate these pathways and identify precise targets relevant to therapeutic applications .
The compound exhibits typical characteristics associated with pyrazole derivatives, including solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
Quantitative analyses such as spectroscopic techniques (NMR, IR) are commonly employed to confirm structural integrity and purity during synthesis .
3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol has several scientific applications:
The pyrazole heterocycle represents a privileged scaffold in medicinal chemistry due to its versatile pharmacokinetic properties and broad target engagement capabilities. As a 5-membered aromatic ring containing two adjacent nitrogen atoms, pyrazole derivatives demonstrate exceptional molecular diversity, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic effects, and π-stacking. The specific compound 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS 1522675-72-4) exemplifies these advantages through its balanced physicochemical profile and structural modularity [1] [2].
Pyrazole-based pharmaceuticals have achieved significant clinical success, with over 15 FDA-approved drugs spanning therapeutic areas including anti-inflammatories (celecoxib), antipsychotics (fipamezole), and metabolic disorder treatments (rimonabant). The 5-hydroxy substitution pattern present in our target compound enhances hydrogen-bonding capacity while maintaining aromatic character through tautomeric equilibrium. This tautomerization between pyrazol-5-ol and pyrazol-3(2H)-one forms provides structural adaptability for target binding, as demonstrated in kinase inhibitor optimization studies [2] [7].
Table 1: Structural and Bioactive Properties of Representative Pyrazole Derivatives
Compound Structure | Molecular Weight | Key Bioactive Properties | Structural Variations |
---|---|---|---|
3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol | 207.28 g/mol | Kinase inhibition, GPCR modulation | Cyclopropyl at C3, piperidine at N1 |
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine | 234.34 g/mol | Enhanced membrane penetration | Methylene linker, primary amine |
(3-Cyclopropyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | 219.28 g/mol | Conformational restriction | Carbonyl linker between rings |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | 342.40 g/mol | Multi-target engagement | Pyridazinone extension |
Recent structure-activity relationship (SAR) studies reveal that substitution at the pyrazole 3-position significantly influences target selectivity. The cyclopropyl group in 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol provides optimal steric bulk and electron distribution for hydrophobic pocket binding while resisting oxidative metabolism—a crucial advantage over ethyl or isopropyl substituents. Computational analyses indicate the 3-cyclopropyl configuration enhances compound rigidity, reducing the entropic penalty upon target binding by approximately 1.5 kcal/mol compared to linear alkyl chains [2] [7].
Synthetic accessibility further establishes pyrazole derivatives as valuable drug discovery building blocks. Efficient routes to 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol typically involve:
The strategic incorporation of cyclopropyl and piperidine moieties in 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol creates a synergistic combination of steric, electronic, and pharmacokinetic advantages. The cyclopropyl group attached at the pyrazole 3-position acts as a bioisostere for unsaturated alkyl chains while providing unique three-dimensional geometry that enhances target selectivity. Quantum mechanical calculations demonstrate that the cyclopropyl's "pseudo-conjugation" effect modifies electron distribution across the pyrazole ring, increasing the dipole moment by 1.2 Debye compared to methyl-substituted analogs. This electronic perturbation enhances interactions with aromatic residues in enzymatic binding pockets [2] .
The piperidin-4-yl substitution at N1 introduces a basic nitrogen center (predicted pKa ~8.5) that facilitates salt bridge formation with biological targets under physiological conditions. This moiety's conformational flexibility allows adaptation to diverse binding sites, while its six-membered ring structure maintains moderate rigidity. Comparative molecular field analysis (CoMFA) indicates that the piperidine's equatorial hydrogen bond vector in 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol optimally aligns with common catalytic residues in kinases and GPCRs [3] [9].
Table 2: Physicochemical Contributions of Cyclopropyl and Piperidine Moieties
Structural Feature | Role in Molecular Interactions | Impact on Drug Properties | Synthetic Considerations |
---|---|---|---|
Cyclopropyl at C3 | - Enhanced metabolic stability - Steric contour complementarity - Reduced conformational flexibility | - Increased logD by 0.8 units - t₁/₂ improvement: 3.2x vs methyl analog | Requires specialized cyclopropanation reagents (e.g., Corey-Chaykovsky) |
Piperidin-4-yl at N1 | - Basic nitrogen for salt formation - H-bond donation/acceptance - Conformational adaptability | - Improved water solubility - Enhanced membrane penetration - pKa modulation capability | N-Protection/deprotection strategies essential |
Hydroxyl at C5 | - Tautomeric equilibrium - H-bond donation - Metal coordination capability | - Reduced plasma protein binding - Increased polar surface area (25 Ų) | Selective protection challenges |
The spatial orientation of these moieties creates a distinctive pharmacophore triangle:
This configuration enables simultaneous engagement with both polar and non-polar binding regions in biological targets. Molecular docking studies confirm the compound's ability to bridge catalytic and allosteric sites in phosphodiesterase enzymes, forming up to seven hydrogen bonds while maintaining optimal hydrophobic contacts [2] [10].
Replacing the piperidine with alternative nitrogen heterocycles demonstrates its critical role:
These SAR findings validate the 4-piperidinyl attachment as structurally optimal for this chemotype [2] . The cyclopropyl group similarly demonstrates irreplaceable characteristics—cyclopentyl and cyclohexyl analogs exhibit 5-fold and 8-fold decreases in cellular permeability, respectively, confirming the unique advantage of the strained three-carbon ring system [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0